molecular formula C12H18O7 B12435293 (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

Cat. No.: B12435293
M. Wt: 274.27 g/mol
InChI Key: QKPIXQGRPBEVLX-RCZOMOOESA-N
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Description

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a chemical compound with a complex structure that includes multiple stereocenters. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate typically involves the acetylation of the corresponding tetrahydropyran derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways .

Properties

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

[(2R,3R,4R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1

InChI Key

QKPIXQGRPBEVLX-RCZOMOOESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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